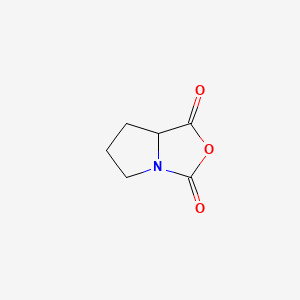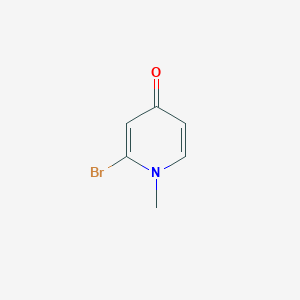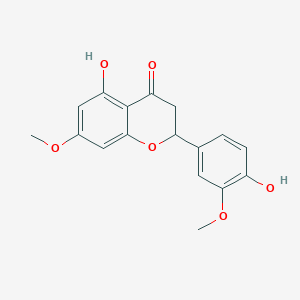
Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is a synthetic steroidal compound It is structurally related to progesterone, a naturally occurring steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis of humans and other species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- typically involves the modification of the progesterone molecule. One common method involves the introduction of a cyclohexenyl group at the 21st position of the pregnane skeleton. This can be achieved through a series of chemical reactions, including alkylation and cyclization reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield alcohols.
Scientific Research Applications
Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy or as an anti-inflammatory agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- involves its interaction with steroid hormone receptors. It can bind to progesterone receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, such as changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Progesterone: The natural hormone from which Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is derived.
Hydrocortisone: Another steroid hormone with anti-inflammatory properties.
Testosterone: A steroid hormone involved in the development of male secondary sexual characteristics.
Uniqueness
Pregn-4-ene-3,20-dione, 21-(1-cyclohexen-1-yl)- is unique due to the presence of the cyclohexenyl group at the 21st position, which can confer different chemical and biological properties compared to other similar compounds. This structural modification can influence its binding affinity to receptors and its overall pharmacological profile.
Properties
CAS No. |
2257421-78-4 |
|---|---|
Molecular Formula |
C27H38O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[2-(cyclohexen-1-yl)acetyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H38O2/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)25(29)16-18-6-4-3-5-7-18/h6,17,21-24H,3-5,7-16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 |
InChI Key |
RAJWXTLQYVWAOD-YNHSGCSHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CC4=CCCCC4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CC4=CCCCC4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)

![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)


![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
